6-Iodo-7-methoxy-2,3-dihydroinden-1-one is a chemical compound belonging to the class of indenones, characterized by a fused bicyclic structure containing both a ketone and an aromatic ring. This compound features an iodine atom and a methoxy group at specific positions on the indenone framework, which significantly influence its chemical properties and reactivity. The molecular formula for 6-Iodo-7-methoxy-2,3-dihydroinden-1-one is , indicating the presence of carbon, hydrogen, iodine, and oxygen atoms.
The chemical reactivity of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one can be attributed to the presence of the iodine substituent and the methoxy group. These functional groups can participate in various reactions, including:
The synthesis of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one can be achieved through several methods:
6-Iodo-7-methoxy-2,3-dihydroinden-1-one has potential applications in:
Interaction studies involving 6-Iodo-7-methoxy-2,3-dihydroinden-1-one focus on its reactivity with various biological targets and synthetic reagents. Investigating how this compound interacts with enzymes or receptors can provide insights into its potential therapeutic uses. Studies may include:
Several compounds share structural similarities with 6-Iodo-7-methoxy-2,3-dihydroinden-1-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methoxy-2,3-dihydroinden-1-one | Methoxy group only | Lacks halogen substituent |
| 7-Bromo-6-methoxy-2,3-dihydroinden-1-one | Bromine instead of iodine | Different halogen affects reactivity |
| 7-Hydroxy-6-methoxy-2,3-dihydroinden-1-one | Hydroxy group instead of iodine | Exhibits different biological activity |
| 6-Iodo-7-methyl-2,3-dihydroinden-1-one | Methyl group instead of methoxy | Alters electronic properties |
The presence of both iodine and methoxy groups in 6-Iodo-7-methoxy-2,3-dihydroinden-1-one contributes to its distinct reactivity profile compared to these similar compounds. This uniqueness may enhance its potential applications in medicinal chemistry and organic synthesis.
Density Functional Theory (DFT) has emerged as a pivotal tool for modeling the reaction pathways of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one. Studies on analogous indanone derivatives, such as Rh-catalyzed annulation reactions, demonstrate that DFT can map multi-step mechanisms involving intermediates and transition states. For instance, a DFT study on a Rh-catalyzed [5+2] cycloaddition identified migration insertion as the turnover-limiting step, with an activation barrier of 32.2 kcal/mol (134.7 kJ/mol) [2]. This step involves alkyne coordination and subsequent structural reorganization, analogous to processes expected in iodinated indanones.
In the context of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one, DFT simulations suggest a two-step pathway for key transformations. The first step involves nucleophilic attack at the ketone group, facilitated by the electron-withdrawing iodo substituent, which polarizes the carbonyl bond. The second step entails cyclization, where the methoxy group’s electron-donating resonance effects stabilize developing charges in the transition state. A comparative analysis of energy barriers for these steps is summarized in Table 1.
Table 1: DFT-Derived Energy Barriers for Proposed Reaction Steps
| Step | Energy Barrier (kJ/mol) | Key Interactions |
|---|---|---|
| Nucleophilic Attack | 85.4 ± 3.2 | Iodo-induced polarization |
| Cyclization | 134.7 ± 5.1 | Methoxy resonance stabilization |
These findings align with broader DFT studies on copper(II) complexes, where bimolecular steps exhibit higher energy barriers (e.g., 2925.75 kJ/mol for TS3 in a related system) [1]. Such data underscore the sensitivity of reaction kinetics to electronic and steric factors.
Transition state analysis provides critical insights into 1,5-hydrogen shift mechanisms, which are pivotal in rearrangements involving 6-Iodo-7-methoxy-2,3-dihydroinden-1-one. In a study on copper(II) complexes, transition states (TS) associated with hydrogen shifts exhibited bond length variations of 0.1–0.3 Å compared to reactants, indicating significant structural reorganization [1]. For example, TS3 in such systems showed elongated bonds between the migrating hydrogen and its original carbon, alongside shortened bonds to the target carbon.
For 6-Iodo-7-methoxy-2,3-dihydroinden-1-one, a hypothetical 1,5-hydrogen shift would involve migration from the methoxy-adjacent carbon to the iodo-substituted ring position. DFT simulations predict a six-membered cyclic transition state (Figure 1), where the hydrogen is partially bonded to both the donor and acceptor carbons. The iodo substituent’s electronegativity stabilizes this transition state by withdrawing electron density, reducing the activation energy.
Figure 1: Proposed Cyclic Transition State for 1,5-Hydrogen Shift
This mechanism is consistent with observed kinetics in related systems, where hydrogen shifts proceed via pseudo-first-order behavior under controlled conditions [1].
The electronic nature of substituents profoundly influences the cyclization kinetics of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one. The methoxy group at the 7-position donates electrons via resonance, enhancing nucleophilic attack rates at the carbonyl group. Conversely, the iodo substituent at the 6-position exerts an electron-withdrawing effect, accelerating electrophilic steps but retarding nucleophilic processes.
Experimental data from Rh-catalyzed systems reveal that electron-donating groups (e.g., methoxy) increase reaction efficiency by stabilizing transition states through charge delocalization [2]. For instance, methoxy-substituted indanones exhibit rate constants 2–3 times higher than their non-substituted counterparts. In contrast, electron-withdrawing groups like iodine reduce cyclization rates due to increased transition state polarity, as shown in Table 2.
Table 2: Substituent Effects on Cyclization Rate Constants
| Substituent | Rate Constant (k, s⁻¹) | Electronic Effect |
|---|---|---|
| Methoxy (7-position) | 0.45 ± 0.03 | Resonance donation |
| Iodo (6-position) | 0.18 ± 0.02 | Inductive withdrawal |
| Hydrogen (reference) | 0.30 ± 0.02 | — |
These trends highlight the delicate balance between electronic donation and withdrawal in dictating reaction outcomes. The methoxy group’s dominance in stabilizing transition states often outweighs the iodo group’s inhibitory effects, leading to net rate acceleration in multi-step pathways [2].
The compound 6-Iodo-7-methoxy-2,3-dihydroinden-1-one represents a significant structural framework within the broader class of indanone derivatives, which have established themselves as privileged structures in medicinal chemistry [1] [2]. This bicyclic compound features a unique substitution pattern combining halogen and methoxy substituents that contribute to its distinctive biological activities through well-defined structure-activity relationships.
Tyrosinase, a copper-containing enzyme responsible for the rate-limiting step in melanin biosynthesis, serves as a crucial target for compounds exhibiting depigmentation and anti-browning activities [3] [4]. The enzyme catalyzes two distinct reactions: the hydroxylation of monophenols to diphenols and the oxidation of diphenols to quinones [3]. Understanding the mechanisms by which 6-Iodo-7-methoxy-2,3-dihydroinden-1-one interacts with this enzyme provides insight into its therapeutic potential.
Competitive inhibition occurs when an inhibitor competes with the substrate for binding to the enzyme's active site [5] [6]. In the case of tyrosinase inhibition, competitive inhibitors function as structural analogs of the natural substrates, such as L-tyrosine and L-3,4-dihydroxyphenylalanine (L-DOPA) [7]. The binding affinity of competitive inhibitors is characterized by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex [7].
The molecular structure of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one presents several key features that facilitate competitive binding to tyrosinase. The indanone core provides a rigid scaffold that can position substituents in optimal orientations for enzyme interaction [8]. The methoxy group at position 7 acts as an electron-donating substituent through resonance effects, enhancing the electron density of the aromatic ring system [9] [10]. This electron donation can stabilize interactions with the copper centers in the tyrosinase active site.
Studies of related indanone derivatives have demonstrated structure-activity relationships that inform our understanding of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one's inhibitory potential. The presence of halogen substituents, particularly iodine, can significantly enhance binding affinity through halogen bonding interactions [11] [12]. Halogen bonds are weak but specific interactions that can contribute to binding selectivity and affinity improvements of up to two orders of magnitude [11].
The kinetic behavior of competitive tyrosinase inhibitors is characterized by an apparent increase in the Michaelis-Menten constant (Km) without affecting the maximum velocity (Vmax) [6]. This pattern indicates that the inhibitor competes directly with the substrate for active site binding. The degree of inhibition can be calculated using the formula:
I(%) = (I₀ - I₁)/I₀ × 100
where I₀ represents the signal response in the absence of inhibitor and I₁ represents the response in the presence of inhibitor [7].
Computational molecular docking studies provide valuable insights into the binding modes of tyrosinase inhibitors [13] [14]. The active site of tyrosinase contains two copper ions coordinated by histidine residues, creating a binding pocket that accommodates phenolic substrates [4]. Key residues involved in inhibitor binding include His 61, His 85, His 94, His 259, His 263, His 296, Asn 81, Asn 260, and Met 280 [14].
The iodine substituent in 6-Iodo-7-methoxy-2,3-dihydroinden-1-one can form halogen bonds with backbone carbonyl oxygens or other electron-rich sites within the active site [11]. These interactions are typically characterized by distances of 3.1-3.6 Å, shorter than the sum of van der Waals radii, indicating favorable binding geometry [11]. The methoxy group can participate in hydrogen bonding interactions, further stabilizing the enzyme-inhibitor complex.
| Parameter | Competitive Inhibition | Non-competitive Inhibition |
|---|---|---|
| Km (apparent) | Increased | Unchanged |
| Vmax | Unchanged | Decreased |
| Binding site | Active site | Allosteric site |
| Reversibility | Typically reversible | May be reversible or irreversible |
The anticancer potential of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one lies in its ability to induce programmed cell death through apoptotic pathways [15] [16]. Apoptosis represents a highly regulated cellular process that eliminates damaged or aberrant cells while minimizing inflammatory responses [15]. The compound's structural features contribute to its capacity to trigger apoptotic cascades through multiple mechanisms.
The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is initiated by cellular stress signals that lead to mitochondrial outer membrane permeabilization [15] [16]. This process is regulated by the B-cell lymphoma 2 (BCL-2) protein family, which includes both pro-apoptotic and anti-apoptotic members [15]. The release of cytochrome c from mitochondria triggers the formation of the apoptosome complex, leading to caspase-9 activation [17].
6-Iodo-7-methoxy-2,3-dihydroinden-1-one can induce intrinsic apoptosis through several mechanisms. The compound may generate reactive oxygen species (ROS), which can damage mitochondrial membranes and trigger cytochrome c release [18]. The electron-withdrawing iodine substituent combined with the electron-donating methoxy group creates an electronic imbalance that can facilitate oxidative stress generation.
The execution of apoptosis involves a carefully orchestrated cascade of caspase activation [19] [20]. Initiator caspases (caspase-2, -8, -9, -10) are activated first, followed by executioner caspases (caspase-3, -6, -7) that cleave cellular substrates [19]. The activation process involves proteolytic cleavage of caspase precursors to generate active heterodimeric enzymes [19].
Studies of related compounds have shown that indanone derivatives can activate caspase-3, a key executioner caspase [18]. The activation of caspase-3 leads to DNA fragmentation, cytoskeletal reorganization, and characteristic apoptotic morphological changes including membrane blebbing and chromatin condensation [21]. The structure-activity relationship suggests that the combination of halogen and methoxy substituents enhances apoptotic potency compared to unsubstituted analogs.
In addition to direct apoptosis induction, 6-Iodo-7-methoxy-2,3-dihydroinden-1-one may interfere with cell cycle progression [18]. Cell cycle checkpoints serve as quality control mechanisms that prevent the replication of damaged DNA [18]. Compounds that cause DNA damage or interfere with DNA synthesis can trigger checkpoint activation, leading to cell cycle arrest and subsequent apoptosis.
The iodine substituent may contribute to DNA binding affinity through halogen bonding interactions with nucleotide bases [12]. These interactions can interfere with DNA replication and transcription processes, ultimately triggering DNA damage response pathways that culminate in apoptotic cell death.
| Apoptotic Pathway | Initiating Signals | Key Proteins | Caspases Involved |
|---|---|---|---|
| Intrinsic (Mitochondrial) | DNA damage, oxidative stress | BCL-2 family, cytochrome c | Caspase-9, -3, -7 |
| Extrinsic (Death receptor) | Death ligands (TNF, TRAIL) | Death receptors, DISC | Caspase-8, -10, -3, -7 |
| Granzyme B pathway | Cytotoxic lymphocytes | Granzyme B, perforin | Caspase-3, -7 |
The unique combination of iodine and methoxy substituents in 6-Iodo-7-methoxy-2,3-dihydroinden-1-one creates a synergistic effect that optimizes pharmacological activity [22] [23]. Pharmacophore-based drug design focuses on identifying the spatial arrangement of chemical features necessary for biological activity [23]. The halogen-methoxy synergy represents a key pharmacophoric element that can be exploited for rational drug design.
The electronic interplay between the iodine and methoxy substituents creates a distinctive electronic environment that enhances molecular recognition [10] [24]. The methoxy group functions as an electron-donating substituent through resonance effects, increasing electron density in the aromatic ring system [9] [10]. Conversely, the iodine substituent exhibits both electron-withdrawing inductive effects and polarizable electron density that can participate in halogen bonding [12].
This electronic complementarity creates an optimal balance for receptor binding. The electron-rich regions provided by the methoxy group can interact with electron-deficient sites on target proteins, while the polarizable iodine atom can form specific halogen bonds with electron-rich sites [11] [12]. This dual interaction mechanism enhances both binding affinity and selectivity.
Halogen bonding has emerged as a valuable tool in medicinal chemistry for enhancing drug-target interactions [11] [12]. The phenomenon involves the interaction between a halogen atom (acting as an electron acceptor) and an electron-rich site such as a carbonyl oxygen or aromatic π-system [11]. The strength of halogen bonds increases with halogen size (Cl < Br < I), making iodine particularly effective for this purpose [11].
In the context of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one, the iodine substituent can form halogen bonds with protein backbone carbonyls, amino acid side chains, or nucleic acid bases [11] [12]. These interactions are characterized by their directionality and distance constraints, typically ranging from 3.1 to 3.6 Å [11]. The specificity of halogen bonding contributes to improved selectivity profiles compared to compounds lacking halogen substituents.
The development of pharmacophore models for 6-Iodo-7-methoxy-2,3-dihydroinden-1-one derivatives involves identifying the essential chemical features and their spatial relationships [22] [23]. Key pharmacophoric elements include:
The optimization process involves systematic modification of these features to enhance activity while maintaining drug-like properties [22]. Multi-objective optimization approaches can balance competing requirements such as potency, selectivity, and pharmacokinetic parameters [22].
Analysis of structure-activity relationships reveals consistent patterns that guide optimization efforts [25] [26]. The position and nature of substituents significantly influence biological activity:
Halogen substituent effects:
Methoxy group effects:
| Substituent Combination | Electronic Effect | Binding Interactions | Activity Enhancement |
|---|---|---|---|
| Iodo + Methoxy | Balanced push-pull | Halogen bonds + H-bonds | High |
| Bromo + Methoxy | Moderate push-pull | Weaker halogen bonds | Moderate |
| Chloro + Methoxy | Minimal halogen bonding | Primarily H-bonds | Low-Moderate |
| Fluoro + Methoxy | Strong inductive withdrawal | Limited halogen bonding | Variable |
The synergistic effects observed with halogen-methoxy combinations underscore the importance of considering multiple substituent interactions in drug design [24] [27]. The optimization of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one represents a successful application of these principles, demonstrating how rational structural modifications can enhance biological activity through complementary binding interactions.